1-(5-Bromo-2-propoxyphenyl)ethanone
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Overview
Description
1-(5-Bromo-2-propoxyphenyl)ethanone is an organic compound with the molecular formula C11H13BrO2 and a molecular weight of 257.12 g/mol . It is a brominated derivative of acetophenone, characterized by the presence of a bromine atom at the 5-position and a propoxy group at the 2-position of the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Bromo-2-propoxyphenyl)ethanone can be synthesized through various methods. One common approach involves the bromination of 2-propoxyacetophenone using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM) or acetic acid . The reaction is typically carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and reagents is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-propoxyphenyl)ethanone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom and propoxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Bromination: Bromine or NBS in DCM or acetic acid under reflux.
Nucleophilic Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Scientific Research Applications
1-(5-Bromo-2-propoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-propoxyphenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and propoxy group can enhance binding affinity and specificity towards these targets . The compound may inhibit enzyme activity by forming covalent bonds or through non-covalent interactions, leading to altered cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-phenylethanone
- 2-Bromo-1-(2-hydroxy-3,5-diiodophenyl)ethanone
- 2-Bromo-1-(4-hydroxy-3,5-dinitrophenyl)ethanone
Uniqueness
1-(5-Bromo-2-propoxyphenyl)ethanone is unique due to the presence of both a bromine atom and a propoxy group on the phenyl ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
16602-12-3 |
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Molecular Formula |
C11H13BrO2 |
Molecular Weight |
257.12 g/mol |
IUPAC Name |
1-(5-bromo-2-propoxyphenyl)ethanone |
InChI |
InChI=1S/C11H13BrO2/c1-3-6-14-11-5-4-9(12)7-10(11)8(2)13/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
KEBQBYOHLREJQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)C(=O)C |
Origin of Product |
United States |
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